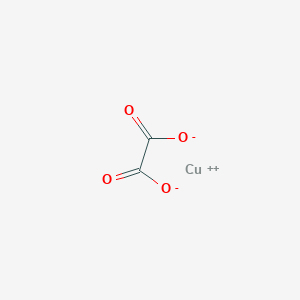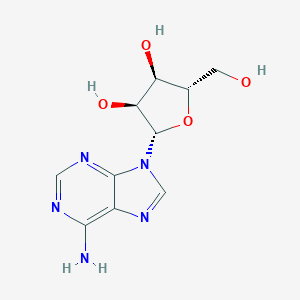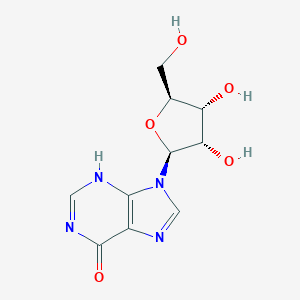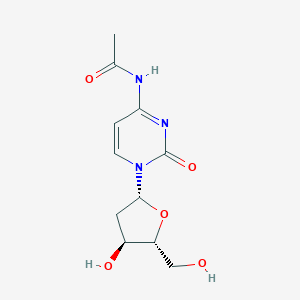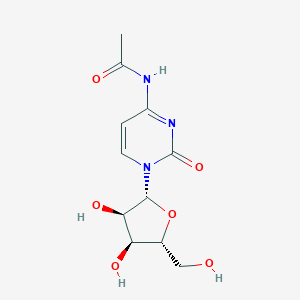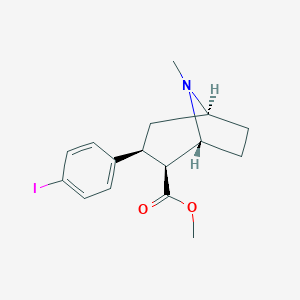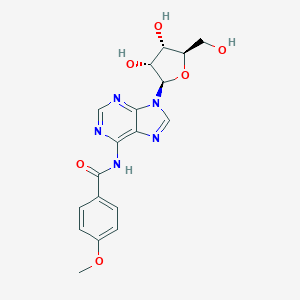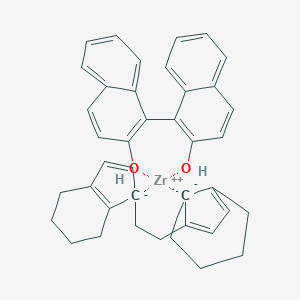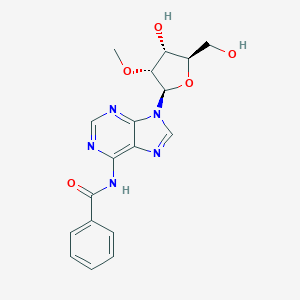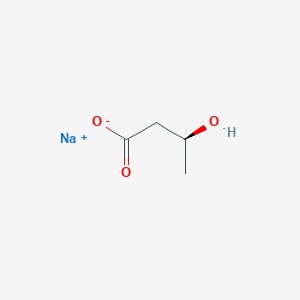
Sodium (S)-3-hydroxybutanoate
説明
Sodium (S)-3-hydroxybutanoate, also known as the sodium salt of (S)-3-hydroxybutyric acid, is a compound of interest in various chemical and biological contexts. While the provided papers do not directly discuss Sodium (S)-3-hydroxybutanoate, they do provide insights into related compounds and reactions that can be informative for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of chiral compounds such as (S)-3-hydroxybutanoate often involves microbial reduction processes. Paper describes the microbial reduction of ethyl 3-oxobutanoate to yield both (R)- and (S)-enantiomers of 3-hydroxybutanoate. This process utilizes growing cultures from different strains of Geotrichum candidum and Aspergillus niger, which are types of fungi known for their ability to produce chiral alcohols from ketones. Although the paper does not specifically mention the sodium salt form, the synthesis of the (S)-enantiomer is relevant as it could be subsequently converted to its sodium salt form through a neutralization reaction with a sodium base.
Molecular Structure Analysis
While the molecular structure of Sodium (S)-3-hydroxybutanoate is not directly analyzed in the provided papers, paper discusses the structure of sodium hyaluronate, which is a different sodium salt. The paper details the X-ray diffraction analysis of the compound, revealing a left-handed 3-fold helix stabilized by intramolecular hydrogen bonds. Although Sodium (S)-3-hydroxybutanoate would not form such a complex helical structure, the principles of X-ray crystallography and the importance of sodium in stabilizing structures through ionic interactions are applicable to understanding its structure.
Chemical Reactions Analysis
The reductive amination of aldehydes and ketones described in paper is a reaction that involves the conversion of carbonyl groups to amines in the presence of a reducing agent, sodium triacetoxyborohydride. While this reaction does not directly produce Sodium (S)-3-hydroxybutanoate, it is an example of how sodium-based reagents can be used in chemical synthesis to manipulate functional groups. The sodium in these reactions often plays a crucial role in the selectivity and yield of the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of Sodium (S)-3-hydroxybutanoate can be inferred from the general properties of similar sodium salts and hydroxy acids. Sodium salts are typically ionic, water-soluble, and have high melting points. The hydroxy group in (S)-3-hydroxybutanoate would contribute to its ability to form hydrogen bonds, affecting its solubility and boiling point. The stereochemistry of the (S)-enantiomer would influence its interactions with biological molecules, which is often a consideration in pharmaceutical applications.
科学的研究の応用
Hydrogen Production in Bayer Process
Research by Costine et al. (2011) delves into the degradation reactions of organic compounds like Sodium (S)-3-hydroxybutanoate in sodium hydroxide solutions. This study is crucial for understanding hydrogen production, particularly in the Bayer process, where flammable gases are generated (Costine et al., 2011).
Ion Transport Across Cell Membranes
Jedliński et al. (2000) explored the synthesis of biomimetic low-molecular weight poly-(R)-3-hydroxybutanoate, discussing its potential in creating artificial channels in phospholipid bilayers for sodium and calcium ion transport across cell membranes (Jedliński et al., 2000).
Tissue Engineering Materials
Chen and Wu (2005) discussed the use of polyhydoxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, in biomedical applications like tissue engineering. This research highlights the biodegradability and thermoprocessability of PHA, making them suitable for medical devices and tissue engineering (Chen & Wu, 2005).
Bioplastic Production Enhancement
Berezina (2012) focused on enhancing the 3‐hydroxyvalerate component in bioplastic PHBV production, using substrates like sodium propionate. This research is essential for improving the technical properties of PHBV, a bioplastic derived from poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate) (Berezina, 2012).
Cell Growth and Neural Protection
Xiao, Zhao, and Chen (2007) studied the effects of 3-hydroxybutyrate derivatives on mouse glial cells. Their findings suggest that these derivatives can inhibit cell apoptosis and potentially serve as effective neural protective agents (Xiao, Zhao, & Chen, 2007).
特性
IUPAC Name |
sodium;(3S)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-DFWYDOINSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-3-hydroxybutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



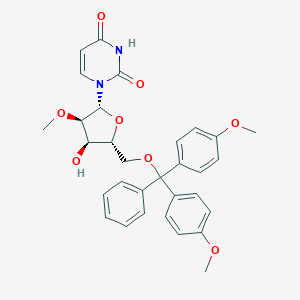
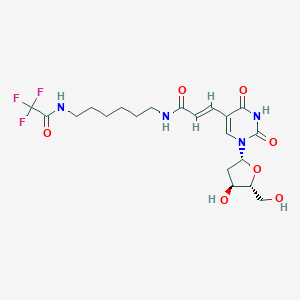
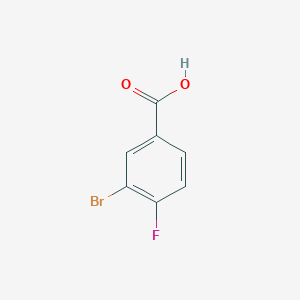
![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
